

# Application Note: Isopropyl Tenofovir as a Certified Reference Standard

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## Compound of Interest

Compound Name: *Isopropyl Tenofovir*

CAS No.: 1346597-36-1

Cat. No.: B585681

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## Executive Summary & Scientific Context

In the development and quality control of antiretroviral therapeutics, specifically Tenofovir Disoproxil Fumarate (TDF), the rigorous identification of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. **Isopropyl Tenofovir** (chemically identified as Tenofovir Isopropyl Ester or Tenofovir Monoisopropyl Impurity) is a critical process-related impurity and degradation product.

Unlike the active prodrug TDF, which contains two isopropoxycarbonyloxymethyl (POC) groups, **Isopropyl Tenofovir** represents a specific degradation pathway where the POC moieties are hydrolyzed or substituted, leaving a direct isopropyl phosphonate ester. Accurate quantification of this species is essential for establishing the stability profile and toxicological safety of the final drug product.

This guide provides an authoritative protocol for using **Isopropyl Tenofovir** as a Certified Reference Standard (CRS) in HPLC and LC-MS/MS workflows.

## Chemical Characterization & Handling

Before initiating analytical workflows, the analyst must verify the specific identity of the reference material, as nomenclature in this class can be ambiguous.

## Identity Verification

- Common Name: **Isopropyl Tenofovir**; Tenofovir Isopropyl Impurity.
- Chemical Name: [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid isopropyl ester.
- CAS Number: 1346597-36-1 (Free Base).[1]
- Molecular Formula: C<sub>12</sub>H<sub>20</sub>N<sub>5</sub>O<sub>4</sub>P
- Molecular Weight: 329.29 g/mol .[2]

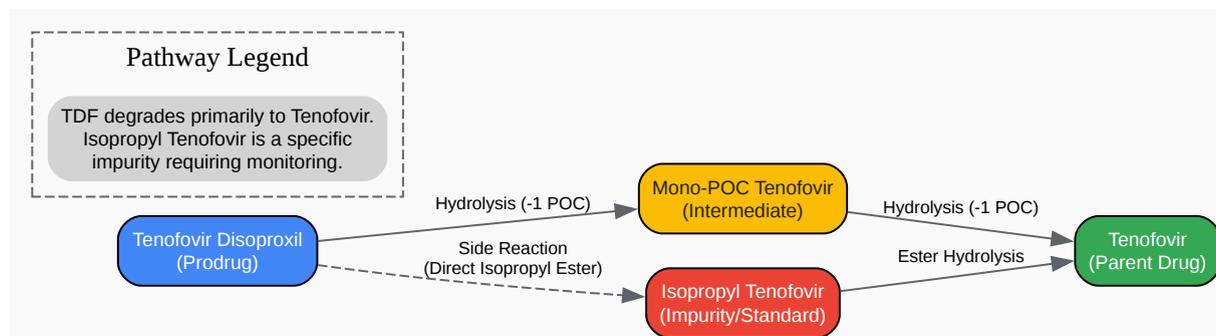
Critical Distinction: Do not confuse this standard with Mono-POC **Isopropyl Tenofovir** (CAS 1246812-40-7), which retains one POC group. **Isopropyl Tenofovir** (CAS 1346597-36-1) lacks POC groups and contains a direct isopropyl-phosphonate linkage.

## Handling and Storage

- Hygroscopicity: Moderate. The standard must be equilibrated to room temperature in a desiccator before weighing.
- Solubility: Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Water/Methanol mixtures. Sparingly soluble in pure Acetonitrile (ACN).
- Storage: -20°C (Long-term); 2-8°C (Working standards, < 1 week). Protect from light.

## Degradation Pathway & Logic

Understanding the formation of **Isopropyl Tenofovir** is crucial for interpreting stability data. It typically arises during the synthesis of TDF or via specific hydrolysis pathways.



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Figure 1: Simplified degradation and impurity pathway of Tenofovir Disoproxil, highlighting the position of **Isopropyl Tenofovir**.

## Analytical Protocol: Gradient RP-HPLC

This method is designed to resolve **Isopropyl Tenofovir** from the TDF peak and other related impurities (e.g., Tenofovir, Mono-POC Tenofovir).

### Reagents & Equipment[3]

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
- Column: C18, 250 x 4.6 mm, 5  $\mu$ m (e.g., Hypersil BDS C18 or Kromasil C18).
- Solvent A: 0.01M Phosphate Buffer (pH 3.5).
- Solvent B: Acetonitrile (HPLC Grade).
- Diluent: Water:Methanol (50:50 v/v).

### Standard Preparation (Stock Solution)

- Accurately weigh 10.0 mg of **Isopropyl Tenofovir** CRS into a 100 mL volumetric flask.
- Add 60 mL of Diluent and sonicate for 5 minutes (maintain temperature < 25°C).

- Dilute to volume with Diluent.[3]
- Concentration: 100 µg/mL.

## Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temp	30°C
Detection	UV @ 260 nm
Run Time	45 Minutes

Gradient Program:

Time (min)	Solvent A (%)	Solvent B (%)
0.0	95	5
10.0	95	5
25.0	60	40
35.0	20	80
38.0	95	5
45.0	95	5

## System Suitability Criteria

Before analyzing samples, inject the System Suitability Solution (mixture of TDF and **Isopropyl Tenofovir**).

- Resolution (Rs): > 2.0 between **Isopropyl Tenofovir** and nearest peak (often Tenofovir or Mono-POC).

- Tailing Factor (T): NMT 1.5 for **Isopropyl Tenofovir**.
- RSD (n=6): NMT 2.0% for peak area.

## Analytical Protocol: LC-MS/MS for Trace Quantification

For genotoxic impurity assessment or trace analysis (< 0.05%), LC-MS/MS is required due to higher sensitivity.

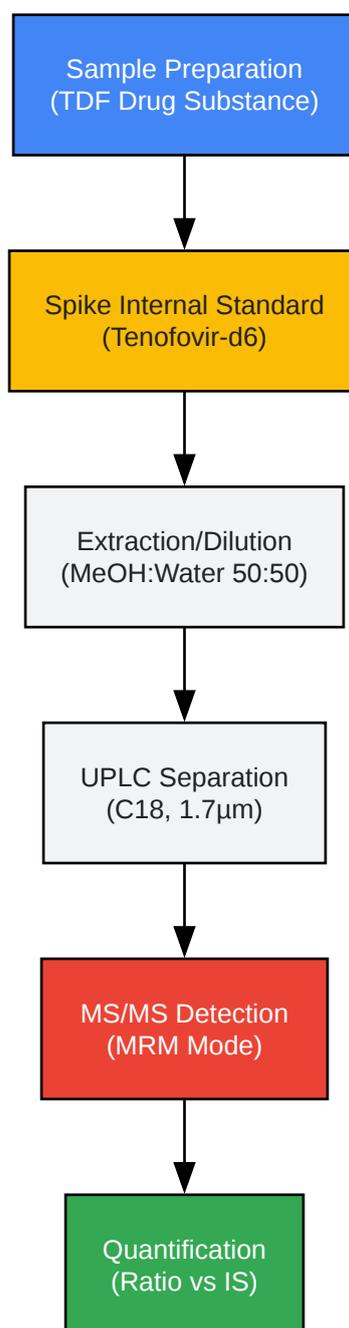
### Mass Spectrometry Parameters

- Ionization: ESI Positive Mode (+ve).
- Source Temp: 450°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions:

- Precursor Ion:m/z 330.1 [M+H]<sup>+</sup>
- Quantifier Ion:m/z 176.1 (Adenine fragment)
- Qualifier Ion:m/z 288.1 (Loss of isopropyl group)

### Workflow Diagram



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Figure 2: LC-MS/MS workflow for trace quantification of **Isopropyl Tenofovir**.

## Calculation & Data Analysis

To quantify **Isopropyl Tenofovir** in a TDF sample:

Where:

- : Peak area of **Isopropyl Tenofovir** in sample.
- : Peak area of **Isopropyl Tenofovir** in standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).
- : Potency of Reference Standard (decimal, e.g., 0.995).
- : Relative Response Factor (Typically 1.0 for isomers, but must be experimentally determined if UV spectra differ significantly from TDF).

## References

- International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link](#)
- Gomes, N. A., et al. (2020). "Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture." *Current Microbiology*, 77, 2850–2861. (Describes Tenofovir monoester intermediates). [Link](#)
- Rao, B. M., et al. (2023). "Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism." *ACS Omega*. (Detailed structural elucidation of TDF degradants). [Link](#)
- Veeprho Laboratories. (2023). "Tenofovir Isopropyl Impurity Data Sheet (CAS 1346597-36-1)." (Reference for chemical identity). [Link](#)
- Manojkumar, I. (2020).<sup>[4]</sup> "A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation." *International Journal of Research in Pharmaceutical Sciences*. [Link](#)

Disclaimer: This protocol is intended for research and development purposes only. All analytical methods must be validated in-house according to USP <1225> or ICH Q2(R1) guidelines before use in GMP environments.

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